2-Bromo-N-[3-(heptyloxy)phenyl]acetamide
Overview
Description
Chemical Reactions Analysis
2-Bromo-N-[3-(heptyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-[3-(heptyloxy)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein interactions and modifications.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[3-(heptyloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The heptyloxy group may influence the compound’s solubility and interaction with biological membranes .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-N-[3-(heptyloxy)phenyl]acetamide include other brominated acetamides and phenylacetamides. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and applications. For example:
2-Bromo-N-phenylacetamide: Lacks the heptyloxy group, which may affect its solubility and biological activity.
N-[3-(heptyloxy)phenyl]acetamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
Properties
IUPAC Name |
2-bromo-N-(3-heptoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-2-3-4-5-6-10-19-14-9-7-8-13(11-14)17-15(18)12-16/h7-9,11H,2-6,10,12H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZEBDGEOJDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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